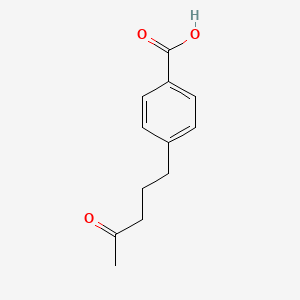

4-(4-Oxo-pentyl)-benzoic acid

Description

4-(4-Oxo-pentyl)-benzoic acid is a benzoic acid derivative featuring a pentyl chain substituted with a ketone group at the fourth carbon position. These include etherification, alkylation, or cyclocondensation reactions using catalysts like potassium carbonate/alumina systems or chloroacetyl chloride .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(4-oxopentyl)benzoic acid |

InChI |

InChI=1S/C12H14O3/c1-9(13)3-2-4-10-5-7-11(8-6-10)12(14)15/h5-8H,2-4H2,1H3,(H,14,15) |

InChI Key |

JSIATMXAQLPNHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- Ether vs. Alkyl Chains : 4-(4-Pentenyloxy)benzoic acid () replaces the oxo-pentyl chain with an ether-linked pentenyl group, reducing ketone reactivity but enhancing hydrolytic stability .

- Conjugation Effects: The α,β-unsaturated ketone in 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid () increases electrophilicity, enabling Michael addition reactions, unlike the saturated aliphatic chain in the target compound .

Key Insights :

- The K₂CO₃/Al₂O₃ system () offers superior efficiency for etherification compared to traditional KOH/ethanol methods, which require 12–48 hours .

- Cyclocondensation reactions (e.g., azetidinone/thiazolidinone formation) are time-sensitive and yield-dependent on reagent stoichiometry and temperature .

Key Insights :

- Cyclobutane and azetidinone derivatives () exhibit enhanced anti-inflammatory and antimicrobial properties due to rigidified structures, suggesting that similar modifications to this compound could improve bioactivity .

Key Insights :

- Ketone-containing benzoic acids like 4-(2-Oxoacetyl)benzoic acid may require careful handling due to irritant properties .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Oxo-pentyl)-benzoic acid?

The synthesis typically involves esterification or alkylation of benzoic acid derivatives. For example, analogous compounds like 4-(OCTANOYLOXY)BENZOIC ACID are synthesized via esterification using acid catalysis (e.g., sulfuric acid) under reflux conditions . For this compound, a similar approach could involve reacting benzoic acid with 4-oxo-pentanol under acidic conditions. Industrial-scale methods might employ continuous flow reactors to optimize yield .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization using polar solvents (e.g., ethanol/water mixtures) or distillation is commonly employed for analogous esters. For instance, 4-(OCTANOYLOXY)BENZOIC ACID is purified via recrystallization after synthesis . Column chromatography with silica gel and ethyl acetate/hexane gradients may also resolve impurities.

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Safety data for related compounds highlight risks of skin/eye irritation (H315, H319) and recommend using PPE (gloves, goggles) and fume hoods during handling .

Q. What spectroscopic methods confirm the structure of this compound?

- NMR : The aromatic protons (δ 7.8–8.2 ppm) and oxo-pentyl chain protons (δ 2.5–2.8 ppm for ketone-adjacent CH₂) are diagnostic.

- IR : A strong C=O stretch (~1700 cm⁻¹) for both the carboxylic acid and ketone groups.

- LC-MS : Molecular ion peaks matching the molecular weight (calculated: 222.24 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the ketone group’s electrophilic carbon). Studies on similar esters show that steric hindrance from the pentyl chain may influence reaction kinetics .

Q. What strategies resolve contradictions in reported reactivity data for derivatives of this compound?

Cross-validate experimental conditions (e.g., solvent polarity, catalyst loading). For example, discrepancies in ester hydrolysis rates might arise from pH variations or competing side reactions. Systematic replication under controlled conditions is critical .

Q. How can this compound be used to study enzyme inhibition mechanisms?

The ketone group may act as a hydrogen bond acceptor in active sites. Analogous compounds like 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid are tested via fluorescence quenching assays to assess binding affinity with enzymes like carbonic anhydrase .

Q. What role does this compound play in polymer or material science applications?

The compound’s aromatic and aliphatic moieties make it a candidate for synthesizing liquid crystals or self-assembling materials. For example, 4-n-Pentylbenzoic acid derivatives form smectic phases, which can be studied via differential scanning calorimetry (DSC) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Design-of-experiment (DoE) approaches, such as varying temperature, catalyst type, and solvent polarity, can identify optimal conditions. For esterification reactions, lipase catalysts or microwave-assisted synthesis may improve efficiency .

Q. What toxicological assessments are required for this compound in biomedical research?

Acute toxicity studies (e.g., LD50 in rodents) and genotoxicity assays (Ames test) are recommended. Safety data for structurally similar compounds emphasize monitoring respiratory irritation (H335) .

Methodological Notes

- References to Analogous Compounds : While direct data on this compound are limited, synthesis, safety, and application insights are inferred from structurally related benzoic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.